

Discovery and synthesis of BMS-794833

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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251

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An In-depth Technical Guide to the Discovery and Synthesis of **BMS-794833**

Introduction

BMS-794833, chemically known as N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a potent, ATP-competitive, dual inhibitor of the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1][2][3] It also demonstrates significant inhibitory activity against other related kinases such as Ron, Axl, and Flt3.[2][3][4] The dual inhibition of c-Met and VEGFR2, key drivers of tumor growth, angiogenesis, and metastasis, makes **BMS-794833** a compound of significant interest in oncology research.[5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of **BMS-794833**.

Discovery

BMS-794833 was first disclosed in patent literature, specifically WO2009094417, as part of a series of 4-pyridinone compounds developed for the treatment of cancer.[1][2] The discovery process likely involved the screening and optimization of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides to identify potent and selective Met kinase inhibitors.[6][7] This class of compounds was designed to interact with the ATP-binding pocket of the kinases.[8] Further structure-activity relationship (SAR) studies led to the identification of **BMS-794833** with its specific substitution pattern conferring potent dual activity against both c-Met and VEGFR2. A prodrug, BMS-817378, was later developed to improve the pharmaceutical properties of **BMS-794833** for clinical evaluation.[3][9]

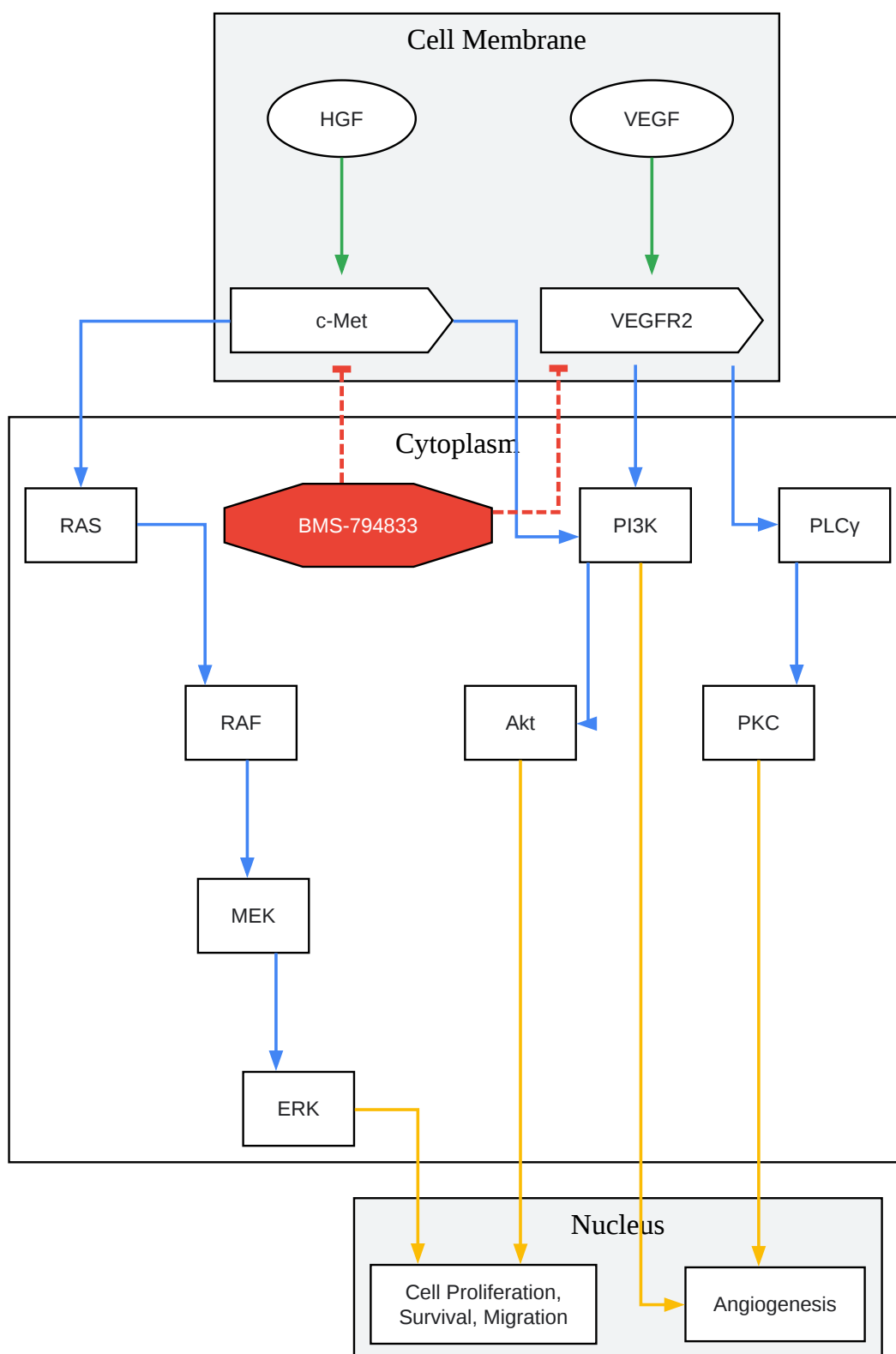
Mechanism of Action

BMS-794833 functions as a Type II kinase inhibitor, binding to the ATP-binding site and an adjacent allosteric back pocket of the kinase domain.^{[8][10]} This mode of binding stabilizes an inactive conformation of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways.

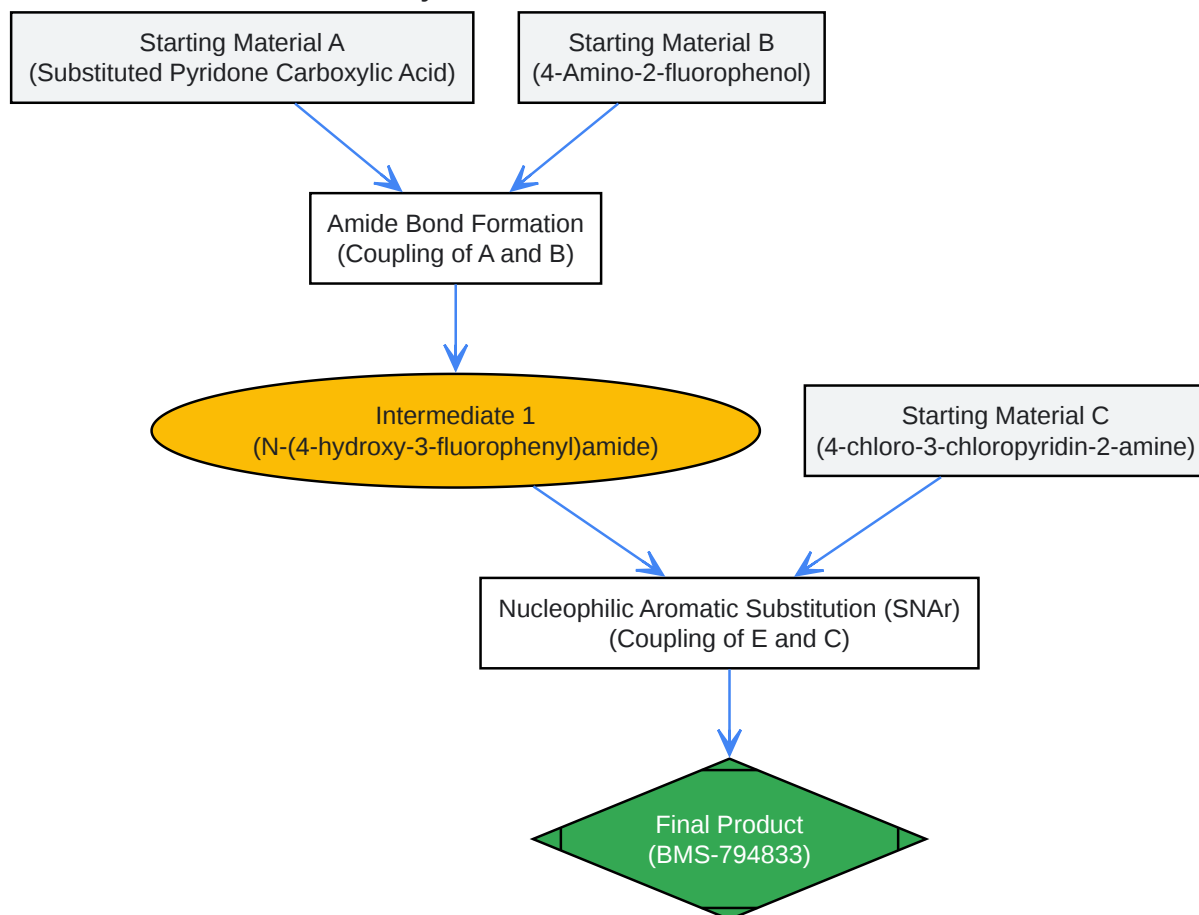
The primary targets of **BMS-794833** are c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR) and VEGFR2.

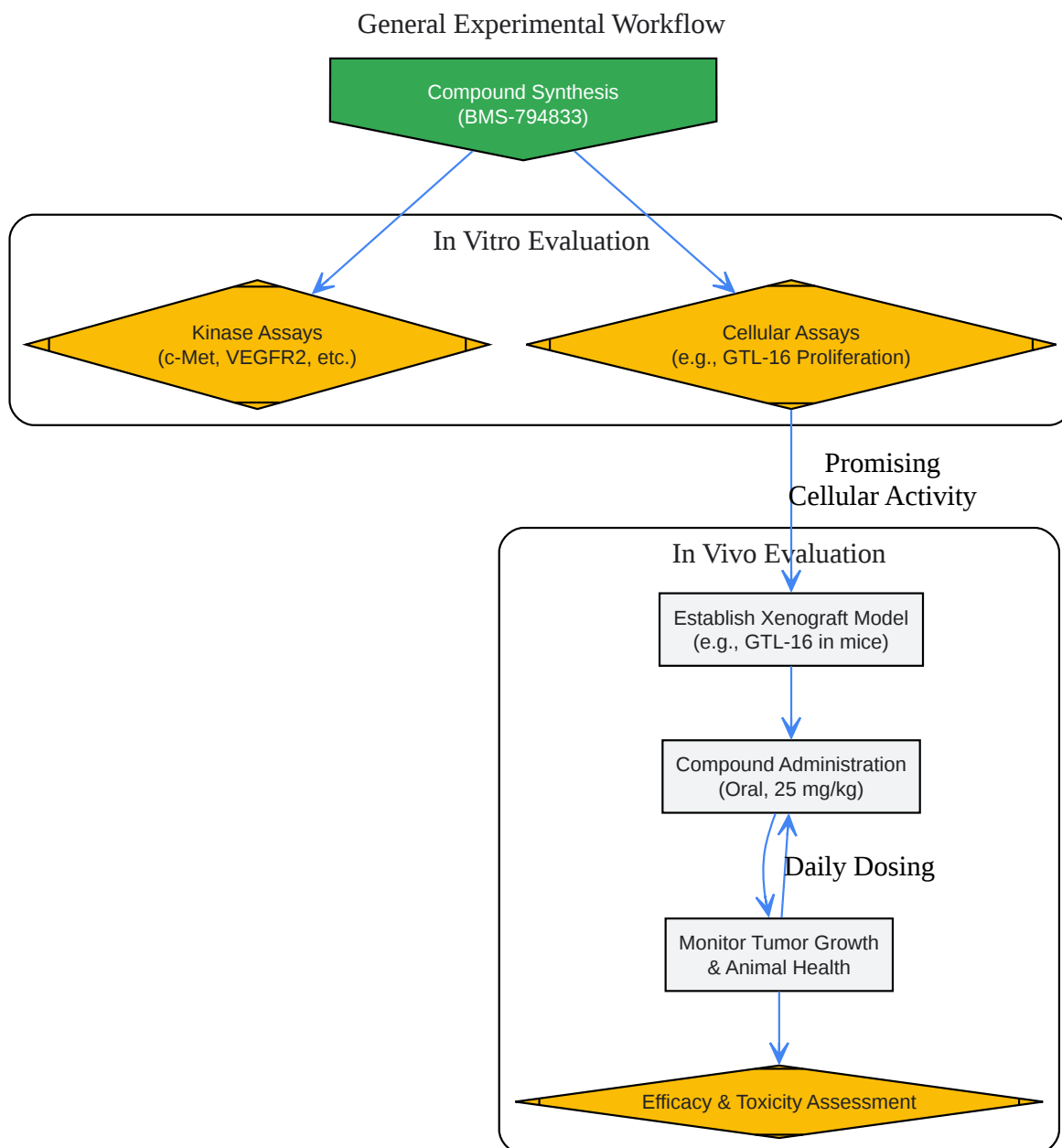
- **c-Met Pathway:** The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways like RAS/MAPK and PI3K/Akt, which promote cell proliferation, survival, and migration.
- **VEGFR2 Pathway:** VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.

By inhibiting both these pathways, **BMS-794833** can exert a potent anti-tumor effect by simultaneously curbing tumor cell growth and cutting off its blood supply. Recent studies have also shown that **BMS-794833** can target the VEGFR/Ras/CDK2 pathway to overcome drug resistance in certain cancers.^{[5][11]}



General Synthesis Workflow for BMS-794833





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BMS-794833 reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. metatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. BMS-794833 reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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